N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a pyridine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDCI) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: Utilized in the development of sensors, catalysts, and dyes due to its unique electronic properties.
Biological Studies: Investigated for its role in modulating enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Comparison: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its ability to interact with diverse biological targets and improve its pharmacokinetic properties compared to other thiazole-containing compounds .
Properties
CAS No. |
14490-95-0 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |
InChI Key |
KQKQZIGQNNYVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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